Cas no 877066-81-4 (4-pyren-1-ylbutyl Prop-2-enoate)

4-pyren-1-ylbutyl Prop-2-enoate structure
877066-81-4 structure
Product name:4-pyren-1-ylbutyl Prop-2-enoate
CAS No:877066-81-4
MF:C23H20O2
MW:328.4037
CID:1915765
PubChem ID:71405631

4-pyren-1-ylbutyl Prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 4-pyren-1-ylbutyl prop-2-enoate
    • ACRYLIC ACID 4-PYREN-1-YL-BUTYL ESTER
    • 4-(PYREN-1-YL)BUTYL PROP-2-ENOATE
    • DTXSID70826274
    • 877066-81-4
    • 4-pyren-1-ylbutyl Prop-2-enoate
    • Inchi: InChI=1S/C23H20O2/c1-2-21(24)25-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2
    • InChI Key: XOYPDEVOCWZGPN-UHFFFAOYSA-N
    • SMILES: C=CC(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Computed Properties

  • Exact Mass: 328.146329876Da
  • Monoisotopic Mass: 328.146329876Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 26.3Ų

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